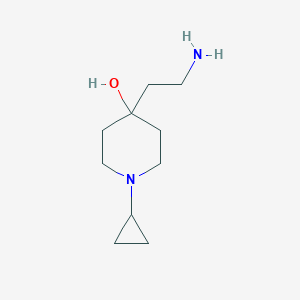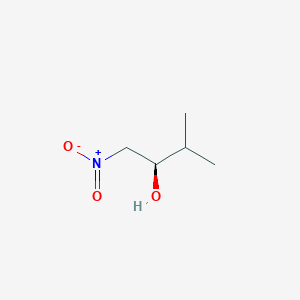
(R)-3-Methyl-1-nitrobutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Methyl-1-nitrobutan-2-ol is an organic compound with the molecular formula C5H11NO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyl-1-nitrobutan-2-ol typically involves the nitration of ®-3-Methyl-2-butanol. One common method is the reaction of ®-3-Methyl-2-butanol with nitric acid in the presence of a catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of ®-3-Methyl-1-nitrobutan-2-ol may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced separation techniques, such as chiral chromatography, is also common to isolate the desired enantiomer from the reaction mixture.
Types of Reactions:
Oxidation: ®-3-Methyl-1-nitrobutan-2-ol can undergo oxidation reactions to form corresponding nitro ketones.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The hydroxyl group in ®-3-Methyl-1-nitrobutan-2-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Nitro ketones.
Reduction: Amines.
Substitution: Various substituted nitro alcohols.
科学的研究の応用
®-3-Methyl-1-nitrobutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-3-Methyl-1-nitrobutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
(S)-3-Methyl-1-nitrobutan-2-ol: The enantiomer of ®-3-Methyl-1-nitrobutan-2-ol, with similar chemical properties but different biological activity due to its chirality.
3-Methyl-2-nitrobutanol: A structural isomer with different reactivity and applications.
2-Nitro-2-methylpropanol: Another nitro alcohol with distinct chemical behavior.
Uniqueness: ®-3-Methyl-1-nitrobutan-2-ol is unique due to its specific chiral configuration, which can lead to different interactions in biological systems compared to its enantiomer or other similar compounds. This makes it valuable in asymmetric synthesis and chiral resolution processes.
特性
分子式 |
C5H11NO3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
(2R)-3-methyl-1-nitrobutan-2-ol |
InChI |
InChI=1S/C5H11NO3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3/t5-/m0/s1 |
InChIキー |
KJTQHXTUICAYHG-YFKPBYRVSA-N |
異性体SMILES |
CC(C)[C@H](C[N+](=O)[O-])O |
正規SMILES |
CC(C)C(C[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13176310.png)

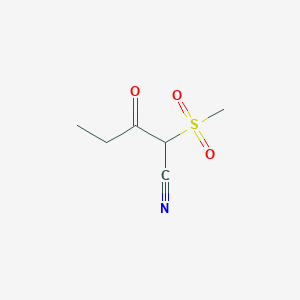
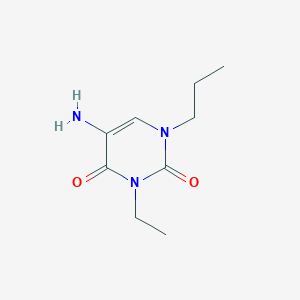

![8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL](/img/structure/B13176341.png)
![2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13176345.png)
![5-((1H-Imidazol-2-yl)methyl)-1-isopentyl-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B13176348.png)

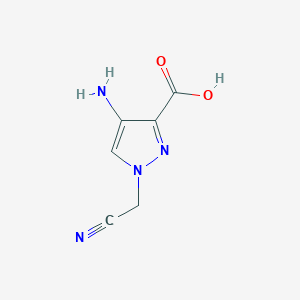
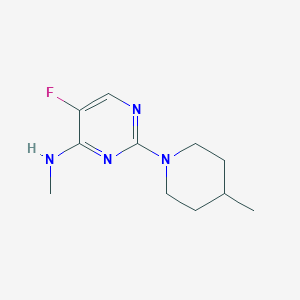
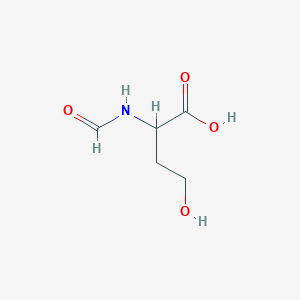
![3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile](/img/structure/B13176381.png)
